N-(1-Oxododecyl)-L-valine

Description

Structure

3D Structure

Properties

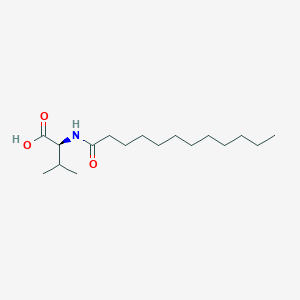

IUPAC Name |

(2S)-2-(dodecanoylamino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO3/c1-4-5-6-7-8-9-10-11-12-13-15(19)18-16(14(2)3)17(20)21/h14,16H,4-13H2,1-3H3,(H,18,19)(H,20,21)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHXCNGQDLRDMP-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10932101 |

Source

|

| Record name | N-(1-Hydroxydodecylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14379-28-3 |

Source

|

| Record name | L-Valine, N-(1-oxododecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014379283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxydodecylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of N-(1-Oxododecyl)-L-valine?

An In-depth Technical Guide to the Physicochemical Properties of N-(1-Oxododecyl)-L-valine

Introduction

N-(1-Oxododecyl)-L-valine, also known as N-Lauroyl-L-valine, is a member of the N-acyl amino acid (NAAA) class of molecules.[1] These amphiphilic compounds are synthesized by forming an amide bond between the amino group of an amino acid, in this case, L-valine, and the carboxyl group of a fatty acid, dodecanoic (lauric) acid. N-acyl amino acids are of significant interest to researchers in drug development and material science due to their properties as biocompatible surfactants and their potential roles as signaling molecules in various physiological processes.[2]

This guide provides a comprehensive overview of the core physicochemical properties of N-(1-Oxododecyl)-L-valine. Understanding these characteristics is paramount for its application in formulation development, as they govern critical parameters such as solubility, dissolution rate, and membrane permeability. We will delve into its structural attributes, key physicochemical parameters, and the standardized experimental methodologies used for their determination. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven insights into the characterization of this molecule.

Molecular Structure and Identifiers

The molecular architecture of N-(1-Oxododecyl)-L-valine consists of the non-polar isopropyl side chain of L-valine and a 12-carbon saturated fatty acyl chain, lending the molecule its characteristic amphiphilic nature.

-

Chemical Name: N-(1-Oxododecyl)-L-valine[1]

-

Synonyms: N-Lauroyl-L-valine, N-Dodecanoyl-L-valine, (S)-2-(Dodecanoylamino)-3-methylbutanoic acid[1]

-

Molecular Formula: C₁₇H₃₃NO₃

-

Molecular Weight: 299.45 g/mol

-

Chemical Structure:

-

InChI: InChI=1S/C17H33NO3/c1-4-5-6-7-8-9-10-11-12-13-15(19)18-16(14(2)3)17(20)21/h14,16H,4-13H2,1-3H3,(H,18,19)(H,20,21)/t16-/m0/s1[3]

-

InChI Key: WQHXCNGQDLRDMP-INIZCTEOSA-N[3]

-

SMILES: CCCCCCCCCCCC(=O)NC(=O)O[3]

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of N-(1-Oxododecyl)-L-valine. Due to a lack of direct experimental data in published literature, some values are estimated based on the properties of its constituent molecules, L-valine and lauric acid, which are provided for context.

| Property | N-(1-Oxododecyl)-L-valine | L-Valine (for context) | Lauric Acid (for context) |

| Molecular Formula | C₁₇H₃₃NO₃ | C₅H₁₁NO₂[4] | C₁₂H₂₄O₂[5] |

| Molecular Weight | 299.45 g/mol | 117.15 g/mol [6] | 200.32 g/mol [7] |

| Appearance | White crystalline solid (Expected) | White crystalline powder[8] | White, powdery solid[7] |

| Melting Point | Not Available | ~298-315 °C (decomposes)[4][9] | ~44 °C[7] |

| Water Solubility | Very low (Expected) | 88.5 g/L (at 25 °C)[8] | 55 mg/L (at 20 °C)[5] |

| pKa | ~2.3 - 3.5 (Estimated) | 2.32 (-COOH), 9.62 (-NH₃⁺)[4] | Not Applicable |

| LogP (o/w) | > 4 (Estimated) | -2.3 (Calculated) | 4.2 - 4.6[1] |

Experimental Methodologies for Physicochemical Characterization

This section details the standard operating procedures for determining the fundamental physicochemical properties of N-(1-Oxododecyl)-L-valine. The causality behind experimental choices is explained to ensure methodological robustness.

Melting Point Determination by Capillary Method

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress the melting point and broaden the melting range.[10] The capillary method involves heating a small, powdered sample in a capillary tube and observing the temperature range from the first sign of liquefaction (meniscus point) to complete melting (clear point).[11]

Detailed Protocol:

-

Sample Preparation: Ensure the N-(1-Oxododecyl)-L-valine sample is completely dry and finely powdered using a mortar and pestle.[12]

-

Capillary Loading: Invert a capillary tube (open end down) and press it into the powder. Tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube to a height of 2-4 mm.[13]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): Conduct a preliminary rapid heating run to quickly determine an approximate melting range. This saves time in the subsequent accurate determination.[10]

-

Accurate Determination: For a new sample, heat the block rapidly to about 20°C below the estimated melting point.

-

Heating Rate: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[14]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1 - T2.[13]

Workflow Diagram:

Water Solubility Determination (Flask Method - OECD 105)

Principle: Given the expected low solubility of N-(1-Oxododecyl)-L-valine due to its long alkyl chain, the Flask Method is appropriate. This method involves saturating water with the solute by mechanical shaking at a constant temperature until equilibrium is reached. The concentration of the solute in the aqueous phase is then determined after separating the undissolved solid.[15]

Detailed Protocol:

-

System Preparation: To a glass-stoppered flask, add an excess amount of N-(1-Oxododecyl)-L-valine to a known volume of distilled water. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Place the flask in a constant temperature water bath or shaker, maintained at the desired temperature (e.g., 25 ± 0.5°C). Agitate the mixture for a sufficient duration. A preliminary test should be run to determine the time required to reach equilibrium (e.g., sampling and analyzing the aqueous phase at 24, 48, and 72 hours until the concentration is constant).

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the mixture to stand at the constant temperature to let the undissolved solid settle. Separate the aqueous phase from the solid phase via centrifugation at the same temperature.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Analyze the concentration of N-(1-Oxododecyl)-L-valine in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).

-

Replicate and Report: Perform the experiment in triplicate. The water solubility is reported as the average concentration in g/L or mg/mL.

Workflow Diagram:

pKa Determination by Potentiometric Titration

Principle: Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa).[16][17] For N-(1-Oxododecyl)-L-valine, the primary ionizable group is the carboxylic acid. The pKa is the pH at which 50% of the acid is dissociated. This point corresponds to the midpoint of the buffer region on the titration curve, where the pH equals the pKa.[18]

Detailed Protocol:

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).[16]

-

Sample Preparation: Accurately weigh and dissolve a sample of N-(1-Oxododecyl)-L-valine in a suitable solvent. Due to its low water solubility, a co-solvent system (e.g., water-methanol mixture) may be necessary. The final concentration should be around 1-10 mM.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of a weak acid.[19] Immerse the calibrated pH electrode and a magnetic stir bar.

-

Titration: Titrate the solution with a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

-

Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

pKa Determination: Determine the equivalence point (the point of maximum slope on the curve). The volume of titrant at the half-equivalence point is then located. The pH at this half-equivalence point is equal to the pKa of the carboxylic acid group.[16]

Workflow Diagram:

Partition Coefficient (LogP) Determination by Shake-Flask Method (OECD 107)

Principle: The n-octanol/water partition coefficient (P) is the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[20] It is a key measure of lipophilicity. The Shake-Flask method involves dissolving the solute in a two-phase system of n-octanol and water, allowing it to partition, and then measuring the concentration in each phase.[21] Note: This method may be challenging for surface-active materials like N-(1-Oxododecyl)-L-valine, and results should be interpreted with caution.[22]

Detailed Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by stirring them together for 24 hours, followed by a separation period.

-

Sample Preparation: Prepare a stock solution of N-(1-Oxododecyl)-L-valine in n-octanol.

-

Partitioning: In a glass-stoppered vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The volume ratio should be chosen based on the expected LogP.

-

Equilibration: Agitate the vessel at a constant temperature until equilibrium is reached (a minimum of 5 minutes is suggested, but longer times may be necessary).[20]

-

Phase Separation: Separate the two phases by centrifugation to avoid the formation of emulsions, which is a common issue with this method.

-

Concentration Analysis: Determine the concentration of the analyte in both the n-octanol and the aqueous phases using a suitable analytical method like HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio: P = [Concentration in Octanol] / [Concentration in Water].

-

Report LogP: The final result is expressed as its base-10 logarithm (LogP). The experiment should be repeated with different starting concentrations and volume ratios to ensure consistency.[23]

Workflow Diagram:

Conclusion

N-(1-Oxododecyl)-L-valine is an N-acyl amino acid with distinct amphiphilic properties derived from its L-valine head group and lauroyl tail. While direct experimental data for its key physicochemical properties are sparse, estimations based on its constituent parts suggest it is a highly lipophilic (LogP > 4), weakly acidic compound (pKa ~2.3-3.5) with very low water solubility. These properties are critical for its behavior in formulation and biological systems. The standardized methodologies outlined in this guide provide a robust framework for the empirical determination of its melting point, solubility, pKa, and LogP, enabling researchers to generate the precise data needed for advanced applications in drug development and beyond.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 20, 2026, from [Link]

-

OECD. (1995, July 27). OECD Guideline for the Testing of Chemicals 105: Water Solubility. Retrieved February 20, 2026, from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved February 20, 2026, from [Link]

-

OECD. (2006, March 23). OECD Guideline for the Testing of Chemicals 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Lauric acid. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). Lauric acid. Retrieved February 20, 2026, from [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved February 20, 2026, from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved February 20, 2026, from [Link]

-

OECD iLibrary. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved February 20, 2026, from [Link]

-

Engineering ToolBox. (n.d.). Lauric acid physical properties. Retrieved February 20, 2026, from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

-

American Chemical Society. (2018, May 7). Lauric acid. Retrieved February 20, 2026, from [Link]

-

Pure. (2009, September 7). OECD Guidelines for Testing Chemicals. Retrieved February 20, 2026, from [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved February 20, 2026, from [Link]

-

EUR-Lex. (n.d.). A.8. Partition Coefficient. Retrieved February 20, 2026, from [Link]

-

Environmental Science: Processes & Impacts. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved February 20, 2026, from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved February 20, 2026, from [Link]

-

National Taiwan Normal University. (n.d.). Experiment 20: Recrystallization and Melting Point Determination. Retrieved February 20, 2026, from [Link]

-

ECETOC. (n.d.). Appendix A: Measurement of Acidity (pKa). Retrieved February 20, 2026, from [Link]

-

Mettler Toledo. (n.d.). Determination of Melting Points. Retrieved February 20, 2026, from [Link]

-

University of Babylon. (n.d.). Experiment name / Determination of melting point. Retrieved February 20, 2026, from [Link]

-

Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved February 20, 2026, from [Link]

-

Edisco. (n.d.). Melting point determination. Retrieved February 20, 2026, from [Link]

-

East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid. Retrieved February 20, 2026, from [Link]

-

J-GLOBAL. (n.d.). N-Lauroyl-L-valine | Chemical Substance Information. Retrieved February 20, 2026, from [Link]

-

BDMAEE. (2023, December 25). l-valine. Retrieved February 20, 2026, from [Link]

-

Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved February 20, 2026, from [Link]

-

NIST. (n.d.). Valine. Retrieved February 20, 2026, from [Link]

-

University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved February 20, 2026, from [Link]

-

Wuxi Jinghai Amino Acid Co., Ltd. (n.d.). L-Valine. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Valine. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). L-Valine. Retrieved February 20, 2026, from [Link]

Sources

- 1. Lauric Acid | C12H24O2 | CID 3893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. filab.fr [filab.fr]

- 3. N-Lauroyl-L-valine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. Valine - Wikipedia [en.wikipedia.org]

- 5. Lauric acid - Wikipedia [en.wikipedia.org]

- 6. L-Valine [en.chinaaminoacid.com]

- 7. Lauric Acid: Properties, Uses, and Storage Methods_Chemicalbook [chemicalbook.com]

- 8. bdmaee.net [bdmaee.net]

- 9. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. edisco.it [edisco.it]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. vet.mu.edu.iq [vet.mu.edu.iq]

- 14. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 15. oecd.org [oecd.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. asdlib.org [asdlib.org]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. biotecnologiebt.it [biotecnologiebt.it]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. enfo.hu [enfo.hu]

Technical Guide: N-(1-Oxododecyl)-L-valine – Molecular Architecture, Synthesis, and Surfactant Profiling

[1][2]

Executive Summary

N-(1-Oxododecyl)-L-valine, commonly referred to as N-Lauroyl-L-valine , represents a critical class of amino acid-based surfactants (AAS).[1] Unlike conventional petrochemical surfactants, this compound integrates a renewable fatty acid tail (lauric acid) with a polar amino acid headgroup (L-valine) via an amide linkage. This hybrid architecture confers unique physicochemical properties, including biocompatibility, chirality, and pH-responsive self-assembly.[2]

This guide provides a rigorous technical analysis of its structure, a validated synthetic protocol, and a breakdown of its functional behavior in drug delivery and colloidal systems.

Molecular Architecture & Physicochemical Profile[1]

The efficacy of N-Lauroyl-L-valine stems from its amphiphilic structure, which drives self-assembly into micelles, vesicles, or nanotubes depending on the solvent environment and pH.[1]

Chemical Identity[1][4][5][6]

| Parameter | Specification |

| IUPAC Name | (2S)-2-dodecanamido-3-methylbutanoic acid |

| Common Name | N-Lauroyl-L-valine |

| CAS Number | 14379-28-3 (Free Acid); 37869-33-3 (Sodium Salt) |

| Molecular Formula | C₁₇H₃₃NO₃ |

| Molecular Weight | 299.45 g/mol |

| Chiral Center | L-configuration at the α-carbon |

Structural Logic

The molecule is bipartite:

-

Hydrophobic Tail (C12): A dodecyl chain that drives the hydrophobic effect, forcing aggregation in aqueous media to minimize water-hydrocarbon contact.

-

Hydrophilic Head (L-Valine): Contains a carboxylic acid (-COOH) and an amide (-NH-CO-).[1][2] The isopropyl side chain of valine adds steric bulk close to the headgroup, influencing the packing parameter and curvature of formed micelles.

Critical Micelle Concentration (CMC)

For the sodium salt form (N-Lauroyl-L-valinate), the CMC is a pivotal metric for application scientists.[1][2]

-

CMC Value: ~6.0 – 8.0 mM (in water at 25°C).

-

Implication: Below this concentration, the molecules exist as monomers. Above it, they spontaneously form micelles, capable of solubilizing hydrophobic drugs.

Synthetic Protocol: Schotten-Baumann Acylation[1]

The most robust method for synthesizing N-Lauroyl-L-valine is the Schotten-Baumann reaction.[1] This interfacial or biphasic reaction couples an acyl chloride with an amino acid under basic conditions to scavenge the HCl byproduct.

Reaction Logic

-

Substrate: L-Valine (dissolved in aqueous base).

-

Reagent: Lauroyl Chloride (dissolved in organic solvent or added neat).[2]

-

Base: NaOH (maintains pH > 10 to keep the amine nucleophilic and neutralize HCl).

-

Causality: If pH drops < 9, the amine protonates (-NH₃⁺), losing nucleophilicity, and the reaction stalls.[2] If pH > 12, hydrolysis of the lauroyl chloride competes significantly.

Step-by-Step Methodology

Reagents:

-

Lauroyl Chloride (110 mmol)

-

Sodium Hydroxide (NaOH), 4M solution[2]

-

Acetone/Water (1:1 v/v mix)[2]

-

Hydrochloric Acid (HCl), 6M for precipitation[2]

Protocol:

-

Dissolution: Dissolve L-Valine in 1:1 Acetone/Water containing 1 equivalent of NaOH. Cool to 0–5°C.

-

Why: Low temperature minimizes hydrolysis of the acyl chloride.

-

-

Acylation: Dropwise add Lauroyl Chloride over 45 minutes while simultaneously adding NaOH to maintain pH between 10–11.

-

Control Point: Use a pH meter.[4] Fluctuations affect yield.

-

-

Reaction: Stir at Room Temperature (RT) for 3 hours.

-

Workup: Evaporate acetone under reduced pressure.

-

Precipitation: Acidify the remaining aqueous solution with 6M HCl to pH ~2.

-

Observation: A white precipitate (N-Lauroyl-L-valine free acid) forms immediately.[1]

-

-

Purification: Filter the solid. Wash with hexane (to remove unreacted fatty acid) and cold water (to remove salts). Recrystallize from ethanol/water.

Synthesis Workflow Diagram

Figure 1: Schotten-Baumann synthesis pathway for N-Lauroyl-L-valine, highlighting the critical pH-controlled acylation step.

Structural Characterization (Self-Validating Systems)[1][2]

To ensure the synthesized material is N-Lauroyl-L-valine and not a mixture of lauric acid and valine, specific spectroscopic markers must be verified.[1]

Proton NMR (¹H-NMR) Logic

Solvent: DMSO-d₆ or CDCl₃.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Diagnostic Logic (Validation) |

| 0.85 – 0.90 | Triplet/Multiplet | Terminal -CH₃ (Tail) + Valine -CH₃ | Overlapping signals of the fatty acid tail end and valine isopropyl methyls.[1] |

| 1.20 – 1.35 | Broad Singlet | -(CH₂)₉- (Tail methylene) | Characteristic "fatty acid hump."[1][2] Confirms the presence of the lipid chain. |

| 2.10 – 2.20 | Multiplet | Valine β-CH | The isopropyl methine proton.[1] |

| 2.15 – 2.25 | Triplet | α-Methylene (-CH₂-CO-) | The protons on the fatty acid chain adjacent to the carbonyl.[1] Critical: Indicates covalent attachment to the carbonyl. |

| 4.20 – 4.40 | Multiplet | Valine α-CH | The chiral center proton.[1] Shift: Downfield shift compared to free valine indicates amide bond formation. |

| 7.80 – 8.10 | Doublet | Amide -NH | Primary Marker: Disappears with D₂O shake.[1] Confirms the amide linkage exists. |

| 12.0+ | Broad Singlet | -COOH | Carboxylic acid proton (often invisible if exchanging with water).[1][2] |

FTIR Spectroscopy[1]

-

Amide I (1640–1655 cm⁻¹): C=O stretching of the amide bond.

-

Amide II (1540–1555 cm⁻¹): N-H bending.[2]

-

Carboxyl C=O (1700–1725 cm⁻¹): Distinct from the amide carbonyl; confirms the free acid state.

Functional Applications in Drug Development[2][6]

N-Lauroyl-L-valine is not merely a surfactant; it is a functional excipient .[1] Its amino acid headgroup allows for specific biological interactions, unlike SDS or Tween.

Micellar Drug Delivery

The sodium salt (N-Lauroyl-L-valinate) forms micelles that can encapsulate hydrophobic drugs (e.g., curcumin, paclitaxel).[1][2]

-

Mechanism: The C12 tail creates a hydrophobic core. The Valine headgroup provides a hydrated shell.

-

Advantage: The amino acid headgroup is less irritating to skin and mucosa than sulfate-based surfactants, making it ideal for transdermal or oral formulations.

Chiral Separation

Because L-valine is chiral, N-Lauroyl-L-valine micelles provide a chiral environment.[1]

-

Application: Micellar Electrokinetic Chromatography (MEKC).[2]

-

Function: It acts as a pseudo-stationary phase that can separate enantiomers of chiral drugs by interacting differentially with them based on steric hindrance in the micelle palisade layer.

Supramolecular Assembly Logic

Figure 2: Self-assembly logic of N-Lauroyl-L-valine.[2] Above the CMC, entropy drives the formation of micelles which can sequester hydrophobic therapeutic agents.

References

-

Synthesis and Surface Properties: Luo, C., et al. (2019).[2][5] "Synthesis, surface and interface tension of N-lauroyl-L-Valine sodium." Journal of Dispersion Science and Technology. Link[2]

-

CMC Determination: Bordi, F., et al. (2002).[2] "Self-assembly of amino acid based surfactants."[1] Colloids and Surfaces A. Link

-

Chemical Structure Data: PubChem Compound Summary for CID 79009526 (N-Dodecanoyl-D-valine/L-valine analogs). Link[2]

-

Micellar Chromatography: Spasojevic, M., et al. (2012).[2] "Chiral separation of amino acids using amino acid-based surfactants."[1] Journal of Chromatography A. Link[2]

-

General Amino Acid Properties: National Center for Biotechnology Information. "Valine Structure and Function." PubChem Database.[6] Link

Sources

- 1. 14379-28-3|N-Dodecanoyl-Valine|BLD Pharm [bldpharm.com]

- 2. NP-MRD: Showing NP-Card for L-Valine (NP0000609) [np-mrd.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. bmse000860 L-Valine at BMRB [bmrb.io]

- 5. tandfonline.com [tandfonline.com]

- 6. N-dodecanoyl valinate | C17H32NNaO3 | CID 23693559 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Synthesis Pathways of N-Acyl Amino Acids: A Technical Guide

Topic: Biological Synthesis Pathways of N-Acyl Amino Acids Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acyl amino acids (NAAs) represent a structurally diverse class of lipoamino acids that function as endogenous signaling molecules, metabolic uncouplers, and GPCR ligands. Unlike the well-characterized N-acyl ethanolamines (e.g., anandamide), NAAs possess a unique biosynthetic architecture that is compartmentalized between the mitochondria, peroxisomes, and the extracellular space.

This guide delineates the three primary biological synthesis pathways: the PM20D1 bidirectional shunt , the GLYAT mitochondrial conjugation system , and the BAAT peroxisomal pathway . It provides actionable experimental protocols for enzymatic synthesis and validation, designed for immediate application in metabolic disease research and drug discovery.

The Biological Landscape of N-Acyl Amino Acids

NAAs are conjugates of fatty acids and amino acids linked by an amide bond.[1][2] Their physiological roles are dictated by the specific head group (amino acid) and tail (acyl chain):

| Class | Representative Lipid | Physiological Role | Primary Synthase |

| N-Acyl Glycines | N-Arachidonoyl Glycine (NAGly) | Analgesia (GlyT2 inhibition), GPR18 activation | GLYATL2 / GLYATL3 |

| N-Acyl Taurines | N-Oleoyl Taurine | Insulin secretion, GPR119 activation | BAAT (Peroxisomal) |

| N-Acyl Glutamines | N-Oleoyl Glutamine | Mitochondrial uncoupling (Thermogenesis) | PM20D1 (Secreted) |

| N-Acyl Phenylalanines | N-Oleoyl Phenylalanine | Metabolic regulation | PM20D1 (Secreted) |

Enzymatic Architectures & Biosynthetic Pathways

The PM20D1 Pathway: Extracellular Reverse Hydrolysis

Peptidase M20 Domain Containing 1 (PM20D1) is a secreted enzyme that functions as a bidirectional synthase/hydrolase. Unlike intracellular enzymes that utilize high-energy Acyl-CoA thioesters, PM20D1 operates via reverse hydrolysis , condensing free fatty acids and free amino acids directly.

-

Mechanism: Thermodynamic equilibrium drives the reaction. In plasma, PM20D1 activity is intimately linked to lipoproteins (HDL/LDL), which sequester the lipophilic product, shifting equilibrium toward synthesis.

-

Significance: This is the primary pathway for circulating "uncoupler" NAAs (e.g., C18:1-Gln) that drive UCP1-independent thermogenesis in adipose tissue.

The GLYAT Mitochondrial Pathway: Detoxification vs. Signaling

The Glycine N-Acyltransferase (GLYAT) family resides in the mitochondria.[3] Historically viewed as a detoxification system (conjugating benzoate to hippurate), specific isoforms have evolved to generate signaling lipids.

-

GLYAT: Prefers short-chain and aromatic Acyl-CoAs (Benzoyl-CoA).

-

GLYATL2 (GLYAT-Like 2): Specific for long-chain fatty acyl-CoAs (e.g., Oleoyl-CoA). This is the likely biosynthetic source of intracellular N-acyl glycines involved in pain modulation.

The BAAT Peroxisomal Pathway: N-Acyl Taurines

Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) is the enzyme responsible for conjugating bile acids.[4][5] However, recent proteomic studies have identified BAAT as the elusive N-acyl taurine synthase . It accepts Polyunsaturated Fatty Acid (PUFA)-CoAs and taurine to generate N-acyl taurines, which regulate glucose homeostasis.[4][5]

Visualization: Pathway Logic

The following diagram illustrates the compartmentalization of these pathways.

Figure 1: Compartmentalized biosynthesis of N-acyl amino acids via PM20D1, GLYATL2, and BAAT.

Experimental Protocols for Synthesis & Validation

Protocol: Enzymatic Synthesis of N-Oleoyl-Phenylalanine

Objective: Synthesize N-oleoyl-phenylalanine (C18:1-Phe) using recombinant PM20D1.

Reagents:

-

Enzyme: Recombinant Mouse or Human PM20D1 (C-terminal Flag-tag, purified from HEK293 supernatant).

-

Buffer: PBS (Phosphate Buffered Saline), pH 7.4.

-

Substrate A: Sodium Oleate (Stock: 10 mM in Ethanol).

-

Substrate B: L-Phenylalanine (Stock: 10 mM in PBS).

-

Stop Solution: Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Methodology:

-

Preparation: Dilute Sodium Oleate to a final concentration of 1.5 mM and L-Phenylalanine to 0.1 mM in PBS. Note: High fatty acid concentration drives the thermodynamic equilibrium toward synthesis.

-

Incubation: Add 1 µg of purified PM20D1 to the reaction mixture (Total volume: 100 µL).

-

Reaction: Incubate at 37°C for 90 minutes with gentle shaking.

-

Termination: Quench the reaction by adding 300 µL of ice-cold Acetonitrile containing 10 nM internal standard (e.g., d5-N-arachidonoyl glycine).

-

Extraction: Vortex for 30 seconds, centrifuge at 10,000 x g for 10 minutes at 4°C to pellet protein.

-

Analysis: Collect supernatant for LC-MS/MS analysis.

Validation: Targeted Lipidomics (LC-MS/MS)

To validate synthesis, use a Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| N-Oleoyl-Phe | 428.3 [M-H]- | 164.1 (Phe fragment) | 20 |

| N-Oleoyl-Gln | 409.3 [M-H]- | 145.1 (Gln fragment) | 18 |

| N-Arachidonoyl-Gly | 360.3 [M-H]- | 74.0 (Gly fragment) | 15 |

Therapeutic Implications

The modulation of NAA pathways offers novel targets for drug development:

-

Metabolic Disorders (Obesity/Diabetes):

-

Pain Management:

-

Target: GLYT2 (Glycine Transporter 2) . N-acyl glycines (specifically N-oleoyl glycine and N-arachidonoyl glycine) act as non-competitive inhibitors of GlyT2, increasing synaptic glycine levels to produce analgesia without opioid-like side effects.

-

Experimental Workflow Diagram

Figure 2: Workflow for enzymatic synthesis and validation of N-acyl amino acids.

References

-

Long, J. Z., et al. (2016). The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria. Cell. [Link]

-

Long, J. Z., et al. (2018). Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception. Proceedings of the National Academy of Sciences (PNAS). [Link]

-

Jeffries, K. A., et al. (2016). Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells.[8][9][10] Journal of Lipid Research. [Link][10][11]

-

Grevengoed, T. J., et al. (2019). N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis.[7] Proceedings of the National Academy of Sciences (PNAS). [Link]

-

Kim, M., et al. (2020). A Plasma Protein Network Regulates PM20D1 and N-Acyl Amino Acid Bioactivity.[12] Cell Chemical Biology. [Link][12]

-

O'Connor, G., et al. (2023). Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids.[4][5][11] Journal of Lipid Research. [Link]

Sources

- 1. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 2. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 12. researchgate.net [researchgate.net]

N-Lauroyl-L-Valine: Physicochemical Mechanisms and Cellular Interactions

Executive Summary

N-Lauroyl-L-valine (NLV) represents a distinct class of Amino Acid-Based Surfactants (AAS) that bridges the gap between high-performance physicochemical agents and biocompatible cellular modulators. Unlike traditional surfactants (e.g., SDS) that indiscriminately denature proteins, NLV utilizes a "soft" mechanism of action driven by its chiral amino acid headgroup and fatty acid tail. This guide details the molecular mechanics of NLV, focusing on its role in membrane perturbation , transdermal permeation enhancement , and antimicrobial signaling modulation .

Chemical Identity & Physicochemical Architecture

To understand the cellular interaction of NLV, one must first grasp its amphiphilic architecture. It acts as a "molecular wedge," inserting into lipid bilayers with specific orientation dictated by the chirality of the L-valine moiety.

| Property | Specification |

| IUPAC Name | (2S)-2-dodecanamido-3-methylbutanoic acid |

| Molecular Formula | C₁₇H₃₃NO₃ |

| Molecular Weight | ~299.45 g/mol |

| Critical Micelle Concentration (CMC) | ~6–8 mM (dependent on counterion/pH) |

| HLB Value | ~10–12 (estimated; acts as O/W emulsifier) |

| Chirality | L-isomer (essential for specific biological interactions) |

Supramolecular Assembly

Unlike racemic surfactants, N-lauroyl-L-valine self-assembles into chiral aggregates . This supramolecular chirality allows it to interact stereoselectively with biological membranes, which are themselves chiral environments. This property is exploited in chiral separation technologies and suggests a more specific mode of membrane integration than simple hydrophobic partitioning.

Mechanism of Action: Cellular & Membrane Signaling

NLV does not function through a canonical "ligand-receptor" pathway (like a hormone). Instead, it operates via Membrane-Mediated Signaling Modulation . By altering the biophysical state of the cell membrane, it triggers downstream intracellular events.

The "Wedge" Insertion Mechanism

The isopropyl side chain of the valine headgroup provides steric bulk, preventing the tight packing observed with glycine-based surfactants.

-

Adsorption: NLV monomers partition into the outer leaflet of the cell membrane.

-

Insertion: The lauroyl tail (C12) anchors in the hydrophobic core, while the valine headgroup remains at the interface.

-

Fluidization: The steric bulk of the valine side chain disrupts the ordered packing of membrane lipids (Liquid Crystalline Phase

Disordered Phase). -

Signaling Consequence: This fluidization disrupts Lipid Rafts —highly ordered domains hosting signaling complexes (e.g., EGFR, GPCRs). Disruption of these rafts can dampen or activate specific signaling cascades depending on the cell type.

Permeation Enhancement (Transdermal/Transcellular)

In drug delivery, NLV acts as a chemical permeation enhancer (CPE).

-

Lipid Extraction: At concentrations >CMC, mixed micelles form, extracting lipids from the stratum corneum or cell membrane.

-

Keratin Interaction: The amide bond and carboxyl group can hydrogen bond with keratin filaments, causing transient swelling and opening paracellular pathways.

Visualization of Molecular Mechanism

Figure 1: Mechanistic flow of N-Lauroyl-L-Valine interaction with cellular membranes, leading to permeation enhancement or signaling modulation.

Experimental Protocols

To validate the mechanism of action of NLV in your specific application, the following protocols are recommended. These are designed to distinguish between simple toxicity and functional membrane modulation.

Protocol A: Critical Micelle Concentration (CMC) Determination

Purpose: To define the concentration threshold between monomeric activity (signaling/insertion) and detergent activity (lysis).

-

Preparation: Prepare a 50 mM stock solution of Sodium N-lauroyl-L-valinate in deionized water (pH adjusted to 7.4).

-

Dilution: Create a serial dilution range from 0.1 mM to 20 mM.

-

Measurement: Use a Wilhelmy Plate Tensiometer .

-

Clean the platinum plate by flaming.

-

Measure surface tension (

) at 25°C.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

-

Analysis: Plot

vs. log(Concentration).-

Result: The intersection of the two linear regions indicates the CMC (typically ~6-8 mM).

-

Note: Experiments on cells should ideally start below this concentration to avoid immediate lysis.

-

Protocol B: Transcellular Permeation Assay (Caco-2 or Skin Model)

Purpose: To quantify the permeation enhancing capability.

-

Cell Culture: Grow Caco-2 cells on Transwell® inserts for 21 days to establish a tight monolayer (TEER > 300

). -

Treatment:

-

Control: HBSS buffer.

-

Test: NLV (0.5 mM, 1.0 mM, 2.0 mM) + Model Drug (e.g., FITC-Dextran 4kDa).

-

-

Incubation: 2 hours at 37°C.

-

Sampling: Withdraw samples from the basolateral chamber at 30, 60, 90, and 120 min.

-

TEER Monitoring: Measure Transepithelial Electrical Resistance (TEER) before and after to assess tight junction reversibility.

-

Calculation: Calculate Apparent Permeability Coefficient (

).

Protocol C: Hemolysis Assay (Membrane Selectivity)

Purpose: To verify "mildness" and membrane selectivity compared to SDS.

-

Blood Prep: Wash human or sheep erythrocytes 3x with PBS. Resuspend to 2% hematocrit.

-

Challenge: Incubate RBCs with NLV (0.01% - 1.0% w/v) for 1 hour at 37°C.

-

Control: 1% Triton X-100 (100% lysis) and PBS (0% lysis).

-

Quantification: Centrifuge at 1500g for 5 min. Measure supernatant absorbance at 540 nm (Hemoglobin).

-

Outcome: NLV typically shows significantly lower hemolytic activity than SDS at equivalent concentrations due to the amino acid headgroup buffering the charge density.

Comparative Data: NLV vs. Standard Surfactants

The following table summarizes the distinct advantages of NLV in a biological context.

| Feature | Sodium Dodecyl Sulfate (SDS) | N-Lauroyl-L-Valine (NLV) | Biological Implication |

| Headgroup | Sulfate (Strong Acid) | Carboxyl + Amino (Amphoteric/Weak Acid) | NLV is pH sensitive; milder on skin mantle (pH 5.5). |

| Protein Denaturation | High | Low | NLV preserves enzyme activity (e.g., in formulations). |

| CMC | ~8.2 mM | ~6-8 mM | Similar efficiency in micelle formation. |

| Irritation Potential | High | Low | Suitable for sensitive mucosal applications. |

| Antimicrobial Action | Non-specific lysis | Selective | NLV shows specific activity against certain fungi/bacteria. |

Biological Signaling Pathways (Inferred)

While NLV acts physically, it influences specific pathways:

-

mTOR Pathway: L-Valine (the metabolite) is a known activator of mTORC1. While NLV is an amide, intracellular hydrolysis by acylases (e.g., Aminoacylase I) can release free L-Valine, potentially contributing to local nutrient signaling and protein synthesis upregulation.

-

Inflammatory Modulation: Unlike harsh surfactants that trigger a massive cytokine storm (IL-1

release) via keratinocyte damage, NLV induces a milder response, often utilized in "sensitive skin" claims. -

Antimicrobial Signaling: In fungal models (e.g., Rice blast), NLV inhibits amylase synthesis. This suggests it can interfere with specific secretory pathways or enzyme production machinery in pathogens.

Pathway Visualization

Figure 2: Potential intracellular signaling via hydrolysis and extracellular tight junction modulation.

References

-

Luo, C., Yang, B., Yang, J., & Xu, B. (2019).[1] Synthesis, surface and interface tension of N-lauroyl-L-Valine sodium. Journal of Dispersion Science and Technology, 41(8), 1118-1125.[2] Link[2]

-

Infante, M. R., Pérez, L., Pinazo, A., & Vinardell, M. P. (2004).[1] Amino acid-based surfactants: Physicochemical properties and applications. Comptes Rendus Chimie, 7(6-7), 583-592. Link

-

Kida, T., Mizuno, H., Takinami, K., & Matsunaka, S. (1976). Mechanism of Inhibitory Action of Lauryl DL-Valinate[3]·HCl on Plant Growth.[3] Agricultural and Biological Chemistry, 40(6), 1107-1113. Link

-

Bordes, R., & Holmberg, K. (2015).[1] Amino acid-based surfactants – Do they deserve more attention? Advances in Colloid and Interface Science, 222, 481-491. Link

-

Iwahashi, M., et al. (1992).[4] Formation of chiral aggregates of N-acylamino acids in organic solvents. Journal of Physical Chemistry. (Contextual reference from search results regarding chiral assembly).

Sources

Discovery and Significance of Endogenous N-Acyl Amino Acids

Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endogenous N-acyl amino acids (NAAs) represent a structurally diverse class of lipokines that couple cellular metabolism to systemic energy homeostasis, nociception, and appetite regulation. Historically overshadowed by N-acyl ethanolamines (e.g., anandamide), NAAs have emerged as critical effectors of mitochondrial uncoupling and exercise-induced signaling. This guide synthesizes the discovery of the PM20D1 and CNDP2 enzymatic pathways, details the physicochemical basis of their uncoupling activity, and provides validated protocols for their mass-spectrometric quantification.

Introduction: The N-Acyl Amino Acid Landscape

N-acyl amino acids are conjugates of a fatty acid (or lactate) tail and an amino acid headgroup, linked by an amide bond.[1] Unlike canonical lipids used for membrane architecture, NAAs function primarily as signaling metabolites. They are classified into two distinct biological axes based on their biosynthetic enzymes and physiological roles:

-

The PM20D1 Axis (Thermogenic): Comprises long-chain fatty acyl conjugates (e.g., N-oleoyl-phenylalanine) that drive mitochondrial respiration.

-

The CNDP2 Axis (Anorexigenic): Comprises N-lactoyl amino acids (e.g., N-lactoyl-phenylalanine) that function as exercise-inducible appetite suppressants.

Historical Context

While N-arachidonoyl glycine (NAGly) was identified early as a "orphan" lipid related to endocannabinoids, the field shifted in 2016 with the discovery of Peptidase M20 Domain Containing 1 (PM20D1) . Long et al. identified PM20D1 as a secreted enzyme that regulates the circulating levels of N-fatty acyl amino acids, directly linking these lipids to non-shivering thermogenesis independent of UCP1. Subsequently, in 2022, Cytosolic Nonspecific Dipeptidase 2 (CNDP2) was identified as the synthase for N-lactoyl-phenylalanine (Lac-Phe), resolving the mechanism behind exercise-induced weight loss.

Biosynthesis and Enzymology

Understanding the compartmentalization of NAA metabolism is critical for experimental design and therapeutic targeting.

The PM20D1 Pathway (Extracellular/Secreted)

PM20D1 is a bidirectional enzyme functioning as both a synthase and a hydrolase, depending on substrate concentrations.[2]

-

Reaction: Fatty Acid + Amino Acid

N-Acyl Amino Acid + H -

Localization: Secreted into circulation; abundant in brown/beige adipose tissue.

-

Mechanism: In the blood, where free fatty acid and amino acid concentrations are high, PM20D1 can drive synthesis. However, it also hydrolyzes NAAs, acting as a gatekeeper for their half-life.

-

Key Substrates: Oleate (C18:1), Arachidonate (C20:4) conjugated to neutral amino acids (Phe, Leu, Gly).

The CNDP2 Pathway (Intracellular)

CNDP2 operates intracellularly, particularly in macrophages and epithelial cells.

-

Reaction: Lactate + Amino Acid

N-Lactoyl Amino Acid[3] -

Physiological Trigger: High intracellular lactate levels (e.g., during intense exercise) drive the forward condensation reaction.

-

Key Product: Lac-Phe , the most potent suppressor of food intake among the N-lactoyl family.

The FAAH Pathway (Intracellular Degradation)

Fatty Acid Amide Hydrolase (FAAH) is the primary intracellular degradation machinery for NAAs, particularly N-arachidonoyl glycine. Inhibition of FAAH elevates intracellular NAA levels, often producing analgesic effects distinct from PM20D1-mediated metabolic effects.

Visualization: Enzymatic Architecture

Figure 1: Compartmentalized biosynthesis of N-acyl amino acids via PM20D1 (circulating) and CNDP2/FAAH (intracellular).

Physiological Significance[4]

Mitochondrial Uncoupling (The PM20D1 Effect)

N-fatty acyl amino acids function as endogenous protonophores. They possess a dissociable carboxyl proton (pKa ~4-5) and a lipophilic tail, allowing them to cycle protons across the inner mitochondrial membrane (IMM).

-

Mechanism:

-

Protonation: In the acidic intermembrane space, the NAA anion accepts a proton (becoming neutral).

-

Translocation: The neutral NAA flips across the lipid bilayer to the matrix side.

-

Deprotonation: In the alkaline matrix, the proton is released, dissipating the proton motive force as heat.

-

Return: The anionic NAA returns to the intermembrane space, facilitated by anion carriers like the Adenine Nucleotide Translocator (ANT) or UCPs.

-

-

Controversy & Consensus: While initial reports suggested UCP1-independence, subsequent data indicates that while NAAs can uncouple UCP1-null mitochondria, they interact synergistically with ANT and UCPs to enhance proton conductance.

-

Adverse Effects: High concentrations (>25 µM) of NAAs can compromise cell viability by collapsing the membrane potential entirely, necessitating precise physiological regulation by PM20D1.

Appetite Regulation (The CNDP2 Effect)

Lac-Phe is distinct from lipidated NAAs. It does not uncouple mitochondria. Instead, it enters circulation post-exercise and signals to the brain (likely the hindbrain) to suppress food intake. This provides a molecular explanation for the "anorexigenic" effect of high-intensity interval training.

Comparison of Key NAAs

| Class | Representative Lipid | Enzyme | Primary Target/Mechanism | Physiological Outcome |

| N-Fatty Acyl | N-Oleoyl-Phenylalanine (C18:1-Phe) | PM20D1 | Mitochondria (ANT/UCP1) | Increased Energy Expenditure, Thermogenesis |

| N-Fatty Acyl | N-Arachidonoyl-Glycine (NAGly) | FAAH | GPR18, GlyT2 | Analgesia, Anti-inflammation |

| N-Fatty Acyl | N-Oleoyl-Glutamine (C18:1-Gln) | PM20D1 | TRPV1 (Antagonist) | Antinociception (Pain Relief) |

| N-Lactoyl | N-Lactoyl-Phenylalanine (Lac-Phe) | CNDP2 | Unknown Receptor (Hindbrain) | Appetite Suppression |

Analytical Methodologies: LC-MS/MS Quantification

Accurate quantification of NAAs requires separating them from their isobaric free fatty acid and amino acid precursors.

Sample Preparation (Modified Folch Extraction)

Self-Validating Step: The use of an internal standard (e.g., d5-N-oleoyl-phenylalanine or N-arachidonoyl-glycine-d8) is mandatory to correct for extraction efficiency and matrix effects.

-

Lysis: Homogenize tissue (50 mg) or plasma (50 µL) in 500 µL ice-cold methanol containing internal standards (100 nM).

-

Extraction: Add 1 mL Chloroform. Vortex vigorously for 30s.[4]

-

Phase Separation: Add 0.5 mL water (to induce phase separation). Centrifuge at 3,000 x g for 10 min at 4°C.

-

Collection: Collect the lower organic phase (chloroform layer).

-

Drying: Evaporate under nitrogen stream at 37°C.

-

Reconstitution: Resuspend in 100 µL Methanol:Water (1:1) for LC-MS injection.[5]

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.1% Acetic Acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 5 mM Ammonium Acetate + 0.1% Acetic Acid.

-

Note: Ammonium acetate is crucial for negative mode ionization stability.

-

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

-

Reasoning: NAAs ionize best as [M-H]- due to the carboxylic acid moiety. Positive mode is less sensitive for these species unless derivatized.

-

MRM Transitions (Field-Proven)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| N-Oleoyl-Phe | 428.3 | 164.1 (Phe fragment) | 25 |

| N-Oleoyl-Leu | 394.3 | 130.1 (Leu fragment) | 25 |

| N-Arachidonoyl-Gly | 360.3 | 74.0 (Gly fragment) | 20 |

| N-Lactoyl-Phe | 236.1 | 164.1 (Phe fragment) | 15 |

| Internal Std (d8-NAGly) | 368.3 | 76.0 | 20 |

Therapeutic Implications

The PM20D1-NAA axis offers a "chemical uncoupling" strategy for obesity treatment, distinct from the toxic uncoupler DNP (2,4-Dinitrophenol).

Drug Targets

-

PM20D1 Delivery: AAV-mediated overexpression of PM20D1 increases circulating NAAs and drives weight loss in diet-induced obese mice.[6]

-

Synthetic Analogs: Native NAAs have short half-lives due to hydrolysis. Modified analogs (e.g., N-acyl amino indoles ) resist hydrolysis and maintain uncoupling activity, serving as potential oral therapeutics.

Mechanism of Action Diagram

Figure 2: Therapeutic mechanism of synthetic NAA analogs driving mitochondrial uncoupling and metabolic health.

References

-

Long, J. Z., et al. (2016).[2] The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria. Cell. Link

-

Li, V. L., et al. (2022).[7] An exercise-inducible metabolite that suppresses feeding and obesity. Nature. Link

-

Long, J. Z., et al. (2018). Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception.[8] PNAS. Link

-

Kim, M., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH.[9][10] eLife.[9] Link

-

Jansen, R. S., et al. (2015). N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids.[3][11][12][13] PNAS. Link

-

Keuper, M., et al. (2023). Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling. Redox Biology. Link

Sources

- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A plasma protein network regulates PM20D1 and N-acyl amino acid bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 5. sciex.com [sciex.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Family-wide annotation of enzymatic pathways by parallel in vivo metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peer review in Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]

- 10. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]

- 11. research-portal.uu.nl [research-portal.uu.nl]

- 12. N-Lactoyl amino acids as metabolic biomarkers differentiating low and high exercise response [termedia.pl]

- 13. pnas.org [pnas.org]

Technical Whitepaper: Structural Elucidation and Spectroscopic Profiling of N-(1-Oxododecyl)-L-valine

Executive Summary

N-(1-Oxododecyl)-L-valine (also known as N-Lauroyl-L-valine) represents a critical class of N-acyl amino acids (NAAAs) widely utilized as anionic surfactants, corrosion inhibitors, and pharmaceutical excipients. Its amphiphilic structure—comprising a hydrophobic lauroyl tail and a hydrophilic L-valine headgroup—grants it unique interfacial properties and biocompatibility.

This technical guide provides a definitive reference for the spectroscopic characterization of N-Lauroyl-L-valine. It moves beyond basic data listing to explain the causality of spectral features, enabling researchers to validate synthesis outcomes and identify common impurities such as free fatty acids or unreacted amino acids.

Chemical Identity & Physical Properties[1][2][3][4][5]

Before spectroscopic analysis, the analyte must be verified against standard physicochemical descriptors.

| Property | Specification |

| IUPAC Name | (2S)-2-(Dodecanoylamino)-3-methylbutanoic acid |

| Common Name | N-Lauroyl-L-valine |

| CAS Registry Number | 14379-56-7 |

| Molecular Formula | C₁₇H₃₃NO₃ |

| Molecular Weight | 299.45 g/mol |

| Physical State | White crystalline powder |

| Solubility | Soluble in Ethanol, DMSO, Methanol, Alkaline Water; Insoluble in Acidic Water |

| Melting Point | 102–105 °C (Typical for pure L-isomer free acid) |

Synthesis Context & Impurity Profile

Understanding the synthesis route is essential for interpreting spectral "noise." The standard industrial preparation involves the Schotten-Baumann reaction.

Synthesis Workflow (DOT Visualization)

Figure 1: Schotten-Baumann synthesis pathway. Spectral impurities often arise from incomplete acylation (residual Valine) or hydrolysis of the chloride (Lauric Acid).

Mass Spectrometry (MS)[6][7][8]

Mass spectrometry provides the primary confirmation of molecular weight. For N-acyl amino acids, Electrospray Ionization (ESI) in negative mode is preferred due to the carboxylic acid moiety.

Experimental Parameters

-

Ionization Source: ESI (Electrospray Ionization)

-

Polarity: Negative (preferred) and Positive

-

Solvent: Methanol/Water (50:50) with 0.1% Formic Acid (for Pos) or Ammonium Acetate (for Neg).

Diagnostic Ions

| Mode | m/z (Observed) | Identity | Interpretation |

| Negative (ESI-) | 298.4 | [M-H]⁻ | Deprotonated molecular ion (Base Peak). |

| 597.9 | [2M-H]⁻ | Non-covalent dimer (common at high concentrations). | |

| Positive (ESI+) | 300.5 | [M+H]⁺ | Protonated molecular ion. |

| 322.5 | [M+Na]⁺ | Sodium adduct (common if glass/buffers used). |

Fragmentation Logic (MS/MS)

Upon collision-induced dissociation (CID) of the [M-H]⁻ ion (m/z 298), the molecule typically cleaves at the amide bond.

-

Major Fragment: m/z ~199 (Laurate ion) or m/z ~116 (Valine fragment), depending on energy.

-

Neutral Loss: Loss of CO₂ (44 Da) from the carboxylic acid is common in high-energy collisions.

Infrared Spectroscopy (FT-IR)

FT-IR is the rapid-screening tool for functional group validation. It distinguishes the free acid form from the salt form.

Band Assignment Table (KBr Pellet / ATR)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Note |

| 3300 (broad) | O-H | Stretch | Carboxylic acid O-H (overlaps with N-H). |

| 3280–3320 | N-H | Stretch | Amide N-H (sharp shoulder on OH band). |

| 2950, 2920, 2850 | C-H | Stretch | Alkyl chain (asymmetric/symmetric CH₂, CH₃). |

| 1710–1730 | C=O (Acid) | Stretch | Critical: Distinguishes free acid from salt (salt absorbs ~1580). |

| 1640–1650 | C=O (Amide I) | Stretch | Characteristic secondary amide band. |

| 1540–1550 | N-H (Amide II) | Bending | Coupling of N-H bend and C-N stretch. |

| 720 | -(CH₂)n- | Rocking | Indicates long alkyl chain (n > 4). |

Nuclear Magnetic Resonance (NMR)[1][5][6][9]

NMR is the definitive method for structural proof. The following data is based on DMSO-d6 solvent. CDCl₃ is less ideal due to the poor solubility of the free acid and peak broadening of the amide/acid protons.

¹H NMR (400 MHz, DMSO-d6)

Chemical Shift Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Causality |

| 12.40 | Broad Singlet | 1H | -COOH | Carboxylic acid proton. Exchangeable with D₂O. |

| 8.02 | Doublet (J=8.4Hz) | 1H | -NH - | Amide proton. Deshielded by carbonyl anisotropy. |

| 4.21 | dd (J=8.4, 6.0Hz) | 1H | Valine α-CH | Alpha-proton. Coupled to NH and β-CH. |

| 2.15 | Multiplet | 2H | Acyl α-CH ₂ | Methylene adjacent to carbonyl (C2 of lauroyl). |

| 2.04 | Multiplet | 1H | Valine β-CH | Beta-methine of isopropyl group. |

| 1.48 | Multiplet | 2H | Acyl β-CH ₂ | Methylene at C3 of lauroyl chain. |

| 1.23 | Broad Singlet | 16H | Bulk -CH ₂- | Methylenes of the fatty chain envelope. |

| 0.89 | Doublet (J=6.8Hz) | 6H | Valine γ-CH ₃ | Isopropyl methyls (diastereotopic, may appear as two d). |

| 0.85 | Triplet (J=6.8Hz) | 3H | Terminal -CH ₃ | Terminal methyl of lauroyl chain. |

¹³C NMR (100 MHz, DMSO-d6)

| Shift (δ ppm) | Carbon Type | Assignment |

| 173.5 | Quaternary | Acid Carbonyl (-C OOH) |

| 172.4 | Quaternary | Amide Carbonyl (-NH-C =O-) |

| 57.2 | CH | Valine α-C |

| 35.1 | CH₂ | Lauroyl α-C (C2) |

| 31.3 | CH₂ | Lauroyl C3 |

| 29.9 | CH | Valine β-C (Isopropyl methine) |

| 28.7–29.0 | CH₂ | Bulk Methylenes (Chain) |

| 22.1 | CH₂ | Lauroyl C11 (penultimate) |

| 19.1, 18.0 | CH₃ | Valine γ-C H₃ (Isopropyl methyls) |

| 13.9 | CH₃ | Lauroyl Terminal C H₃ |

NMR Structural Correlation (DOT Visualization)

Figure 2: Structural fragmentation correlated with key NMR signals. The coupling between the Amide NH and the Alpha-CH is the primary confirmation of the N-acylation.

Quality Control & Troubleshooting

When analyzing N-Lauroyl-L-valine, three specific issues frequently compromise data quality:

-

Lauric Acid Impurity:

-

Detection: Look for a triplet at δ 2.18 ppm in ¹H NMR (distinct from the amide α-CH₂ at 2.15 ppm) and the absence of Amide I/II bands in IR.

-

Cause: Hydrolysis of lauroyl chloride during synthesis.

-

-

Free L-Valine Impurity:

-

Detection: Insoluble in chloroform; in DMSO NMR, the α-CH shifts significantly upfield (~3.5 ppm) compared to the acylated form.

-

-

Salt vs. Acid Form:

-

Differentiation: The IR spectrum is definitive. The salt form (Sodium N-Lauroyl-L-valinate) lacks the 1710 cm⁻¹ band and shows a strong carboxylate antisymmetric stretch at ~1580 cm⁻¹.

-

References

-

Infante, M. R., et al. (2004). "Amino acid-based surfactants." Comptes Rendus Chimie, 7(6-7), 583-592. Link

-

Bordés, R., & Holmberg, K. (2015). "Amino acid-based surfactants – Do they deserve more attention?" Advances in Colloid and Interface Science, 222, 381-397. Link

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][2] (General reference for Amide/Acid assignments).

-

SDBS (AIST). "Spectral Database for Organic Compounds." (Used for verifying component fragment shifts). Link

-

PubChem. "N-Lauroyl-L-valine Compound Summary." National Library of Medicine. Link

Sources

Synonyms and alternative names for N-(1-Oxododecyl)-L-valine

This comprehensive technical guide details the nomenclature, physicochemical properties, synthesis, and applications of N-(1-Oxododecyl)-L-valine (commonly known as N-Lauroyl-L-valine).

Nomenclature, Synthesis, and Pharmaceutical Applications

Executive Summary

N-(1-Oxododecyl)-L-valine (CAS: 14379-28-3) is an amino acid-based surfactant and pharmaceutical excipient derived from the condensation of L-valine and lauric acid.[1] Characterized by its amphiphilic structure—comprising a hydrophobic dodecyl tail and a hydrophilic amino acid head group—it is utilized for its surface-active properties, mildness in dermatological formulations, and potential as a permeation enhancer in drug delivery systems.

Nomenclature and Synonyms

Accurate identification is critical in regulatory and research contexts. The following table consolidates the standard nomenclature for the free acid and its common salt forms.

Table 1: Synonym and Identifier Matrix

| Category | Primary Name / Identifier | Alternative Designations |

| IUPAC Name | (2S)-2-(Dodecanoylamino)-3-methylbutanoic acid | N-Dodecanoyl-L-valine |

| Common Names | N-Lauroyl-L-valine | Lauroyl valine; N-Lauryl-L-valine (colloquial) |

| CAS Registry | 14379-28-3 (Free Acid) | 37869-33-3 (Sodium Salt) |

| Chemical Formula | C₁₇H₃₃NO₃ | C₁₇H₃₂NNaO₃ (Sodium Salt) |

| INCI Name | Lauroyl Valine | Sodium Lauroyl Valinate (Salt form) |

| Functional Class | Anionic Surfactant, Excipient | Bio-surfactant, N-Acyl Amino Acid |

Note on Stereochemistry: The "L-" designation (or S-configuration) is crucial. The D-isomer (CAS 14379-29-4) possesses different biological interaction profiles and is less common in commercial applications.

Chemical Structure and Properties

The molecule consists of a 12-carbon saturated fatty acid chain (lauroyl group) attached to the

Figure 1: Chemical Structure Diagram

Physicochemical Profile[2][6][7][8][9][10]

-

Molecular Weight: 299.45 g/mol [1]

-

Physical State: White crystalline powder or solid.

-

Solubility:

-

Free Acid: Low solubility in water; soluble in organic solvents (ethanol, methanol, chloroform).

-

Sodium Salt: Soluble in water (forms micelles).

-

-

Critical Micelle Concentration (CMC): ~6-8 mM (for the sodium salt), indicating efficient surfactant activity at low concentrations.

Synthesis Protocol

The industrial and laboratory standard for producing N-Lauroyl-L-valine is the Schotten-Baumann reaction . This method utilizes an acid chloride and an amino acid in an alkaline aqueous medium to form the amide bond while neutralizing the byproduct (HCl).

Experimental Workflow

Reagents: L-Valine, Lauroyl Chloride, Sodium Hydroxide (NaOH), Acetone/Water solvent system.

-

Dissolution: Dissolve L-Valine in a mixture of water and a polar organic solvent (e.g., acetone) containing 1 equivalent of NaOH.

-

Acylation: Dropwise addition of Lauroyl Chloride at controlled temperature (0–10°C) to prevent hydrolysis of the acid chloride.

-

pH Control: Simultaneously add NaOH solution to maintain pH between 10–12. The basic environment keeps the amino acid soluble and acts as an acid scavenger.

-

Acidification: After reaction completion (approx. 2-4 hours), acidify the mixture with HCl to pH ~2 to precipitate the N-Lauroyl-L-valine free acid.

-

Purification: Filter the precipitate and recrystallize from a solvent mixture (e.g., Hexane/Toluene or Ethanol/Water) to remove lauric acid byproducts.

Figure 2: Synthesis Pathway

Applications in Research & Development

A. Pharmaceutical Excipient & Drug Delivery

N-Lauroyl-L-valine acts as a permeation enhancer in transdermal and mucosal drug delivery systems.

-

Mechanism: The fatty acid tail disrupts the lipid packing of the stratum corneum, while the amino acid head group facilitates interaction with hydration shells. This reversible disruption increases the flux of active pharmaceutical ingredients (APIs) across biological barriers.

-

Usage: Investigated for enhancing the bioavailability of hydrophilic drugs and cannabinoids.

B. Cosmeceuticals

In cosmetic science, the compound (often as the sodium salt) is valued for its mildness .

-

Skin Compatibility: Unlike harsh sulfate surfactants (e.g., SLS), amino acid surfactants maintain skin pH and do not denature stratum corneum proteins.

-

Function: Primary surfactant in facial cleansers, sensitive skin formulations, and baby products.

Analytical Characterization

To validate the identity of synthesized N-Lauroyl-L-valine, researchers should look for the following spectral signatures:

-

FT-IR Spectroscopy:

-

Amide I Band: ~1640–1650 cm⁻¹ (C=O stretch).

-

Amide II Band: ~1540–1550 cm⁻¹ (N-H bend).

-

Carboxylic Acid: Broad O-H stretch ~2500–3300 cm⁻¹ and C=O stretch ~1710 cm⁻¹.

-

-

¹H-NMR (DMSO-d₆):

-

δ ~0.85 ppm: Terminal methyl of the dodecyl chain.

-

δ ~1.2 ppm: Methylene protons of the alkyl chain.

-

δ ~4.2 ppm:

-proton of the valine moiety. -

δ ~8.0 ppm: Amide proton (doublet).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79009526, N-Dodecanoyl-D-valine (and associated isomers). Retrieved from [Link]

-

J-GLOBAL (2024). Chemical Substance Information: N-Lauroyl-L-valine (CAS 14379-28-3).[1][2] Japan Science and Technology Agency. Retrieved from [Link][1][3]

-

Luo, C., et al. (2019). Novel amino acid-based surfactant for silicone emulsification: Synthesis and surface tension of N-lauroyl-L-Valine sodium. ResearchGate. Retrieved from [Link]

-

Google Patents (2020). CN111225678A: Plant and synthetic cannabinoid formulations with rapid onset and prolonged action. (Cites N-lauroyl-L-valine as permeation enhancer).[4][2] Retrieved from

-

LookChem. CAS Registry Number 14379-28-3 Information.[1] Retrieved from [Link]

Sources

In which biological systems has N-(1-Oxododecyl)-L-valine been identified?

Executive Summary

N-(1-Oxododecyl)-L-valine (also known as N-Lauroyl-L-valine) is an amphiphilic N-acyl amino acid (NAAA) that occupies a unique niche at the intersection of synthetic chemistry and biological metabolism. While primarily engineered as an anionic amino acid surfactant (AAS) for its mildness and biodegradability, it interacts with specific biological systems as both a substrate for enzymatic synthesis and a target for microbial degradation.

This guide details the biological matrices where N-(1-Oxododecyl)-L-valine has been identified, focusing on its enzymatic production in Paraburkholderia, its catabolism by Pseudomonas, and its functional application as a permeation enhancer in mammalian drug delivery.

Chemical Identity & Physicochemical Properties[1][2]

N-(1-Oxododecyl)-L-valine consists of a 12-carbon saturated fatty acid tail (lauric acid) amide-linked to the

| Property | Detail |

| IUPAC Name | (2S)-2-dodecanamido-3-methylbutanoic acid |

| Common Name | N-Lauroyl-L-valine |

| CAS Number | 20708-34-3 |

| Molecular Formula | C |

| Molecular Weight | 299.45 g/mol |

| Classification | Anionic Amino Acid Surfactant (AAS); N-Acyl Amino Acid (NAAA) |

| Critical Micelle Conc.[1][2] (CMC) | ~5–8 mM (pH dependent) |

Microbial Systems: Synthesis and Degradation

The biological lifecycle of N-(1-Oxododecyl)-L-valine is defined by two opposing enzymatic processes: acylation (synthesis) and amidase hydrolysis (degradation).

Enzymatic Synthesis: Paraburkholderia monticola

While N-acyl amino acids are often produced chemically via the Schotten-Baumann reaction, recent biocatalytic advances have identified specific bacterial enzymes capable of synthesizing N-lauroyl-L-valine in aqueous media.

-

Organism: Paraburkholderia monticola (Strain DSM 100849)

-

Enzyme: PmAcy (Aminoacylase, EC 3.5.1.14)

-

Mechanism: PmAcy functions as a thermodynamic trap. While aminoacylases typically hydrolyze N-acyl bonds, PmAcy exhibits a unique capability to catalyze the reverse reaction (condensation) in aqueous buffers when the hydrophobic product precipitates, driving the equilibrium forward.

-

Specificity: The enzyme shows high specificity for medium-to-long chain fatty acids (C12) and hydrophobic amino acids like L-valine and L-phenylalanine.

Catabolic Degradation: Pseudomonas aeruginosa

N-(1-Oxododecyl)-L-valine is readily biodegradable, a key feature of its environmental profile. Specific soil bacteria have evolved pathways to utilize it as a sole carbon and nitrogen source.

-

Organism: Pseudomonas aeruginosa (Strain AJ2116)

-

Mechanism:

-

Hydrolysis: An inducible or constitutive N-acylamino acid amidase cleaves the amide bond, releasing free L-valine and lauric acid.

-

Oxidation: The lauric acid enters the

-oxidation cycle (generating Acetyl-CoA). -

Deamination: L-valine is catabolized via transamination to

-ketoisovalerate.

-

Visualization: Biocatalytic Cycle of N-Lauroyl-L-valine

The following diagram illustrates the opposing pathways of synthesis (in Paraburkholderia) and degradation (in Pseudomonas).

Caption: Biocatalytic cycle showing the enzymatic synthesis of N-Lauroyl-L-valine by PmAcy and its subsequent degradation by bacterial amidases.[2]

Agricultural Systems: Fungal Inhibition & Plant Interaction

Antifungal Activity: Magnaporthe oryzae

Research into eco-friendly pesticides has identified N-lauroyl-L-valine as an active agent against Magnaporthe oryzae, the causative agent of Rice Blast Disease .

-

Mode of Action: As a surfactant, it likely disrupts the fungal cell membrane integrity, leading to leakage of cytoplasmic contents.

-

Significance: Unlike traditional fungicides, its amino acid backbone ensures rapid degradation in soil, preventing persistent accumulation.

Plant Uptake: Cucumis sativus

Studies on cucumber plants (Cucumis sativus) and rice plants have elucidated the uptake mechanics of this molecule.

-

Intact vs. Damaged Tissue: N-lauroyl-L-valine shows poor penetration through the intact waxy cuticle of leaves. However, uptake is significantly enhanced in damaged tissue.

-

Metabolic Fate: Once inside the plant tissue, it undergoes limited translocation and is slowly metabolized, releasing

CO

Pharmacological Systems: Permeation Enhancement

In mammalian systems, N-(1-Oxododecyl)-L-valine is utilized not as a drug but as a functional excipient. It belongs to a class of absorption promoters used to facilitate the delivery of poorly soluble or macromolecular drugs.

-

Mechanism:

-

Lipid Fluidization: The dodecyl tail inserts into the stratum corneum (transdermal) or intestinal epithelium (oral), increasing membrane fluidity.

-

Tight Junction Modulation: At higher concentrations, it may transiently open tight junctions, allowing paracellular transport of peptide drugs.

-

-

Applications:

-

Cannabinoid Delivery: Used in formulations to accelerate the onset of action for oral cannabinoids by improving solubility and mucosal permeability.

-

Peptide Delivery: Investigated for oral delivery of insulin and other biologics.

-

Experimental Protocols

Protocol A: Biocatalytic Synthesis using P. monticola Aminoacylase

Use this protocol to synthesize N-lauroyl-L-valine under aqueous conditions.

-

Enzyme Preparation:

-

Express PmAcy (GenBank: KXU85199.1) in E. coli BL21(DE3).

-

Purify via Strep-tag affinity chromatography.

-

-

Reaction Setup:

-

Buffer: 50 mM Tris-HCl, pH 8.0.

-

Substrates: 20 mM L-Valine + 20 mM Sodium Laurate.

-

Enzyme Load: 1.0 mg/mL purified PmAcy.

-

-

Incubation:

-

Incubate at 30°C for 24 hours with gentle shaking (150 rpm).

-

Note: The product, N-lauroyl-L-valine, has lower solubility than the substrates and may precipitate, driving the reaction yield.

-

-

Extraction:

-

Acidify reaction mixture to pH 2.0 with 1M HCl to protonate the product.

-

Extract 3x with Ethyl Acetate.

-

Evaporate solvent to obtain crude white solid.

-

Protocol B: Detection via LC-MS

Standard method for identifying N-lauroyl-L-valine in biological matrices.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

MS Settings (ESI-):

-

Scan mode: Negative Ion Mode (due to carboxylic acid).

-

Target Mass: [M-H]

= 298.24 m/z. -

Fragment Ions: Look for cleavage of the amide bond yielding valine fragment (116 m/z) and lauric acid fragment (199 m/z).

-

References

-

Haeger, D. et al. (2024). Novel recombinant aminoacylase from Paraburkholderia monticola capable of N-acyl-amino acid synthesis. Applied Microbiology and Biotechnology. Link

-

Shida, T., Homma, Y., & Misato, T. (1973). Bacterial Degradation of N-Lauroyl-L-valine. Agricultural and Biological Chemistry.[3][4][5] Link

-

Homma, Y. et al. (1973). Studies on the Control of Plant Diseases by Amino Acid Derivatives: Effect of N-lauroyl-L-valine on rice blast. Japanese Journal of Phytopathology. Link

-

Infante, M.R. et al. (2004).[6] Amino acid-based surfactants: Synthesis, toxicity and biodegradation. Comptes Rendus Chimie. Link

- Takakura, T. & Asano, Y. (2019). Biocatalytic Synthesis of N-Acyl-L-amino Acids by an Aminoacylase from Burkholderia sp.. Journal of Biotechnology.

Sources

Metabolic Fate and Degradation of N-Lauroyl-L-Valine in Vivo

Executive Summary